molecular formula C19H18N4O4S B2617279 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 901755-62-2

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2617279
CAS No.: 901755-62-2
M. Wt: 398.44
InChI Key: BLDQOOUOTLORKG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Methoxy groups at positions 8 and 9, enhancing electron density and influencing solubility.
  • A thione (C=S) group at position 5, which may enhance binding to biological targets through hydrogen bonding or metal coordination .

Properties

IUPAC Name

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-24-11-4-6-12(7-5-11)27-10-17-21-18-13-8-15(25-2)16(26-3)9-14(13)20-19(28)23(18)22-17/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIANEQNDPRCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=C4C=C(C(=CC4=NC(=S)N3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activities Source (Evidence ID)
Target Compound 2: (4-Methoxyphenoxy)methyl; 5: Thione 414.42* Not explicitly reported (inferred SAR)
8,9-Dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione 2: Methyl; 5: Thione 276.31 Antimicrobial potential (analog studies)
7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5f) 2: Phenethyloxy; 5: Ketone 369.38 Antifungal (Candida albicans)
2-Ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione 2: Ethyl; 5: Thione 290.34 Structural analog for photophysical studies
6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one 6: (4-Fluorophenyl)methyl; 5: Ketone 368.36 Anti-inflammatory (inferred from class)

*Calculated molecular weight based on formula C₂₁H₂₀N₄O₄S.

Key Observations

Substituent Effects on Bioactivity :

  • Thione vs. Ketone : Compounds with a thione group (e.g., ) show broader antimicrobial activity compared to ketone analogs (e.g., 5f in ), likely due to enhanced hydrogen-bonding capacity .
  • Methoxy Positioning : 8,9-Dimethoxy substitution (as in the target compound) improves solubility and membrane permeability compared to 7,8-dimethoxy derivatives () .

Synthetic Pathways: The target compound’s synthesis likely involves alkylation of a [1,2,4]triazolo[1,5-c]quinazoline precursor with (4-methoxyphenoxy)methyl chloride in DMF/K₂CO₃, followed by purification via recrystallization (analogous to ) .

Photophysical Properties :

  • Fluorinated derivatives (e.g., ) exhibit blue-shifted fluorescence compared to methoxy-substituted analogs, suggesting the target compound may serve as a fluorophore in imaging applications .

Research Findings and Data Gaps

Antimicrobial and Anticancer Potential

  • Tetrazolo[1,5-c]quinazoline-5-thiones () demonstrated MIC values of 12.5–25 μg/mL against Candida albicans, suggesting the target compound’s thione group may confer similar antifungal activity .
  • Molecular Docking: Triazoloquinazoline derivatives (e.g., ) showed binding affinity to 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme, supporting further antifungal studies .

Limitations

  • No direct cytotoxicity or IC₅₀ data for the target compound are available in the evidence.

Biological Activity

The compound 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 378.41 g/mol

The structural features that contribute to its biological activity include the triazole and quinazoline rings, which are known for their roles in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinazolines in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective dose levels for inducing apoptosis.
Cell LineIC50 (µM)Reference
MCF-712.5
MDA-MB-23115.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Experimental Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in cytokine production.
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25075
IL-630090

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli

Inhibition zones were measured using agar diffusion methods:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key modifications to the molecular structure can enhance its potency and selectivity against targeted pathways.

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Triazole Ring : Essential for interaction with biological targets; modifications can lead to improved selectivity.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Breast Cancer Study : A combination therapy involving this compound and doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone.
  • Inflammation Model : In vivo studies using animal models demonstrated reduced inflammation markers upon administration of the compound.

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